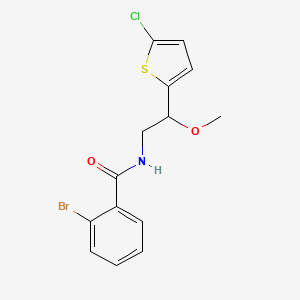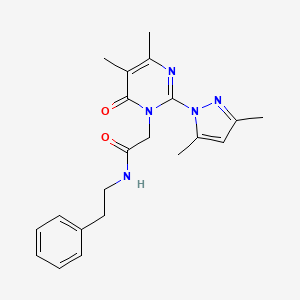
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned appears to contain several structural components, including a pyrazole ring and a pyrimidine ring, both of which are common in many biological compounds. Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and are also found in many important biological compounds .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Synthesis and Biological Potential
Insecticidal and Antibacterial Potential : Compounds with a pyrimidine and pyrazole structure have been synthesized and evaluated for their potential in insecticidal and antimicrobial applications. The synthesis involves microwave irradiative cyclocondensation, showing these compounds' capability against certain insects and microbial strains, indicating their broader potential in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).
Anticancer Applications : Novel pyrazolo[3,4-d]pyrimidine analogues have been synthesized, showing potential as antitumor agents. This includes studies on their structure, synthesis, and in vitro cell growth inhibitory activity, suggesting their applicability in cancer research and therapy development (Taylor & Patel, 1992).
Advanced Material Development
Neuroinflammation Imaging : Pyrazolo[1,5-a]pyrimidines closely related to a specific compound were synthesized for binding to the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. This application in positron emission tomography (PET) imaging of neuroinflammation demonstrates the utility of such compounds in neuroscience and diagnostic research (Damont et al., 2015).
Radioligand Development for PET Imaging : The synthesis of radioligands for imaging the translocator protein (18 kDa) with PET highlights the role of pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools for brain diseases and disorders, showcasing the chemical family's potential in contributing to medical imaging technologies (Dollé et al., 2008).
Antimicrobial Research
- Antimicrobial Agents Development : The antimicrobial activity of heterocycles incorporating the antipyrine moiety, including pyrazole and pyrimidine structures, indicates the potential of these compounds in developing new antimicrobial drugs. This research area is critical in addressing the rising challenge of antibiotic resistance (Bondock et al., 2008).
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-12-15(2)26(24-14)21-23-17(4)16(3)20(28)25(21)13-19(27)22-11-10-18-8-6-5-7-9-18/h5-9,12H,10-11,13H2,1-4H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRSNINVLJVFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NCCC3=CC=CC=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2588586.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2588587.png)
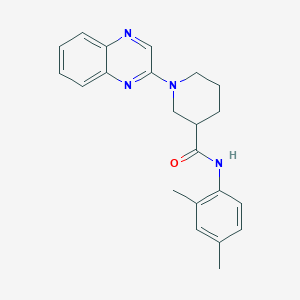
![N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2588594.png)
![1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2588595.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)
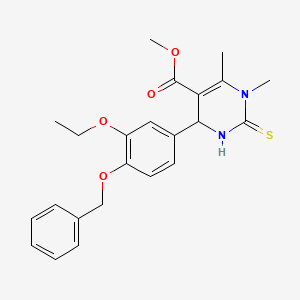

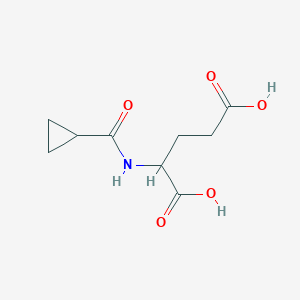
![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588603.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2588606.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)
